molecular formula C9H8FNO4 B3231848 Methyl 2-(3-fluoro-2-nitrophenyl)acetate CAS No. 1330632-17-1

Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Cat. No.: B3231848
CAS No.: 1330632-17-1
M. Wt: 213.16 g/mol
InChI Key: VVQNBUHRWCFXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-fluoro-2-nitrophenyl)acetate: is an organic compound characterized by its molecular structure, which includes a fluorine atom and a nitro group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluoro-2-nitrobenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first reduced to an alcohol, followed by esterification to form the final product.

  • Conditions: The reduction step often involves using reducing agents like sodium borohydride, while esterification is achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride and iron powder are often used.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines and amides.

  • Substitution Products: Fluorinated aromatic compounds.

Scientific Research Applications

Chemistry: Methyl 2-(3-fluoro-2-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds with potential biological activities. Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

  • Pathways: It may influence signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

  • Methyl 3-(4-fluoro-2-nitrophenyl)propanoate: Similar structure but with a different alkyl chain length.

  • Methyl 2-(2-nitrophenyl)acetate: Lacks the fluorine atom, leading to different reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(3-fluoro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQNBUHRWCFXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856465
Record name Methyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330632-17-1
Record name Methyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Reactant of Route 2
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.